molecular formula C7H10N4O B2865444 3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 405924-66-5

3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B2865444
CAS RN: 405924-66-5
M. Wt: 166.184
InChI Key: NFYONGSYYOKRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one” is a derivative of 1,2,4-triazin-5(4H)-one, which is a type of heterocyclic compound. The “allylamino” group at the 3-position and the “methyl” group at the 6-position are substituents on the triazine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the literature, it might be synthesized through a series of reactions involving allylamine and a suitable 1,2,4-triazin-5(4H)-one derivative .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,4-triazin-5(4H)-one ring with an allylamino group attached at the 3-position and a methyl group at the 6-position .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The allylamino group might participate in reactions typical of amines and alkenes, such as acid-base reactions, nucleophilic substitutions, or additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an organic compound, it would likely be soluble in organic solvents. The presence of the amine group might confer basic properties .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Characterization : The compound "3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one" and its derivatives have been synthesized and characterized, highlighting their structural properties and potential as intermediates in the production of more complex molecules. For example, allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one have been obtained, showcasing the aromatic character of some derivatives and their extensive hydrogen bonding, which could be of interest in materials science and drug design (Hwang et al., 2006).

Applications in Dentistry

  • Dentistry and Adhesion : A study on triazine monomers, including derivatives of 3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one, revealed their potential in improving the adhesive strength of restorative resins to dentin. This application is crucial in dentistry, where strong bonding between materials and tooth structures is required for the longevity of dental restorations (Lee et al., 1986).

Material Science and Polymer Chemistry

  • High-Performance Thermosets : Novel benzoxazine monomers containing allyl groups have been synthesized from compounds related to "3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one," demonstrating their utility in creating thermosets with excellent thermal and mechanical properties. Such materials are valuable in high-performance applications, such as aerospace and automotive industries, where materials must withstand extreme conditions (Agag & Takeichi, 2003).

Chemical Analysis and Environmental Studies

  • Pesticide Analysis : The use of plasma desportion mass spectrometry for analyzing s-alkylaminotriazines, related to the compound of interest, underscores the importance of these methods in identifying and quantifying pesticides. This application is vital for environmental monitoring and ensuring the safety of agricultural products (Bourcier et al., 1995).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its application. For instance, if it’s used in medicinal chemistry, the mechanism of action would depend on the biological target .

Safety and Hazards

As with any chemical compound, handling “3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one” would require appropriate safety measures. Allylamines, for example, are known to be skin irritants and highly toxic if inhaled or ingested .

properties

IUPAC Name

6-methyl-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-3-4-8-7-9-6(12)5(2)10-11-7/h3H,1,4H2,2H3,(H2,8,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYONGSYYOKRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.